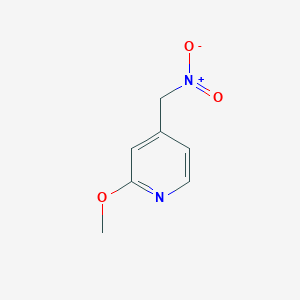

2-Methoxy-4-(nitromethyl)pyridine

Description

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-methoxy-4-(nitromethyl)pyridine |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-4-6(2-3-8-7)5-9(10)11/h2-4H,5H2,1H3 |

InChI Key |

UKMCJYYZMQBZJV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Methoxylation of Pyridine Derivatives

The introduction of the methoxy group at the 2-position of pyridine is commonly achieved by nucleophilic substitution of a 2-chloropyridine derivative with sodium methoxide or sodium methylate in methanol under reflux conditions. This method is supported by several studies showing high yields and purity:

Nitration and Nitromethyl Group Introduction

Direct nitration of pyridine rings is challenging due to the electron-deficient nature of the ring. However, nitration using dinitrogen pentoxide (N2O5) dissolved in liquid sulfur dioxide (SO2) at low temperatures (-11 °C) provides a selective route to nitropyridines with better yields compared to traditional mixed acid nitration.

For the nitromethyl substituent at the 4-position, classical nitration is insufficient. Instead, the nitromethyl group can be introduced via:

- Condensation of pyridine derivatives bearing aldehyde groups with nitromethane under basic conditions to form nitroalkyl-substituted pyridines.

- Alternatively, nucleophilic substitution reactions involving nitromethyl anions or related intermediates.

Representative Synthetic Route

A plausible synthetic route to 2-Methoxy-4-(nitromethyl)pyridine involves:

- Starting from 2-chloropyridine derivatives, perform nucleophilic substitution with sodium methylate to install the 2-methoxy group.

- Functionalize the 4-position with a formyl or halomethyl group.

- React the 4-substituted intermediate with nitromethane under basic conditions (e.g., KOH in methanol) to introduce the nitromethyl group via condensation and subsequent cyclization or substitution.

This approach is supported by analogous syntheses of methoxypyridine derivatives bearing nitro substituents.

Data Table: Comparative Yields and Conditions for Key Steps

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(nitromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

Reduction: The nitromethyl group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(nitromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(nitromethyl)pyridine involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Methoxy-4-methyl-3-nitropyridine (7d) and 2-Methoxy-4-methyl-5-nitropyridine (7c)

- Structure: Nitro (-NO₂) groups at positions 3 or 5 instead of nitromethyl (-CH₂NO₂) at position 4.

- Synthesis : High yields (80–95%) via nitration and methoxylation reactions .

- Key Differences: The nitro group directly conjugated to the pyridine ring enhances electron withdrawal compared to the nitromethyl group, which has a methylene spacer.

2-Methoxy-4-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl (-CF₃) at position 4.

- Applications : Used in pyroxsulam, a herbicide with selective action on wheat crops .

- Key Differences: -CF₃ is less electron-withdrawing than -NO₂ but offers superior metabolic stability and lipophilicity, enhancing agrochemical bioavailability. Nitromethyl derivatives may exhibit higher reactivity in reduction or nucleophilic substitution reactions due to the labile C-NO₂ bond.

2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine

- Structure: Chloronitrophenoxy and pyridine moieties.

- Applications : Versatile intermediate in pharmaceuticals and agrochemicals .

- Key Differences: Phenolic ether linkage introduces planar rigidity, unlike the flexible nitromethyl group. Chlorine and nitro groups on the benzene ring enable diverse reactivity (e.g., SNAr reactions), unlike pyridine-focused reactivity in 2-Methoxy-4-(nitromethyl)pyridine.

Physicochemical Properties

Q & A

Q. Answer :

- Nuclear Magnetic Resonance (NMR) :

- H NMR identifies methoxy (-OCH) and nitromethyl (-CHNO) protons. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while nitromethyl protons appear downfield (δ 4.5–5.5 ppm) due to electron-withdrawing effects .

- N NMR can confirm nitro group presence (δ ~-50 to -20 ppm).

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX software for structure refinement .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and validates experimental data .

Advanced: How does the nitromethyl group influence reactivity in cross-coupling reactions compared to other substituents?

Answer :

The nitromethyl group is strongly electron-withdrawing, which:

-

Activates the Pyridine Ring : Enhances electrophilic substitution at the 3- and 5-positions.

-

Limits Nucleophilic Attack : Reduces accessibility at the 4-position.

-

Comparative Reactivity :

Advanced: How can researchers address contradictions in biological activity data across studies?

Q. Answer :

- Experimental Design :

- Data Analysis :

Advanced: What strategies optimize the regioselective synthesis of derivatives?

Q. Answer :

- Directing Groups : Utilize temporary protecting groups (e.g., Boc for amines) to steer nitromethylation to the 4-position .

- Catalytic Systems :

- Pd/Cu-mediated C-H activation for late-stage functionalization .

- Photoredox catalysis for radical-based nitromethylation under mild conditions .

- Case Study : For this compound, a Pd(OAc)/Xantphos system achieved 78% yield in Suzuki coupling at C-3, leveraging the nitromethyl group’s electronic effects .

Basic: What safety protocols are recommended for handling nitromethyl-containing pyridines?

Q. Answer :

- Lab Practices :

- Use blast shields and remote handling tools for nitromethylation (risk of exothermic reactions) .

- Store under inert atmosphere (N or Ar) to prevent decomposition.

- Toxicity Mitigation :

- Conduct Ames tests for mutagenicity screening.

- Follow OSHA guidelines for permissible exposure limits (PELs) .

Advanced: How do structural modifications enhance metabolic stability in drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.